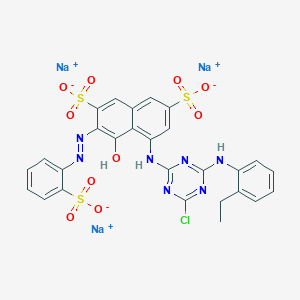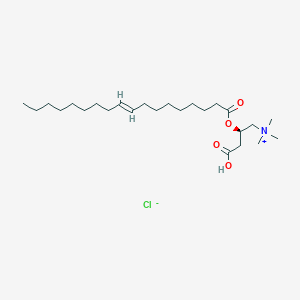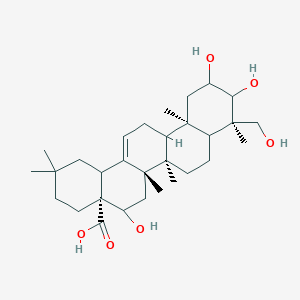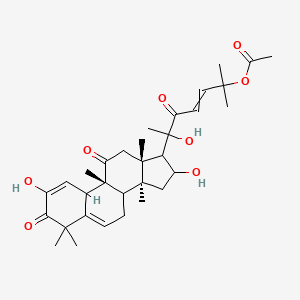
Rosuvastatin (Calcium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin (Calcium) is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is marketed under the brand name Crestor, among others. Rosuvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin (Calcium) involves multiple steps, starting from the preparation of key intermediates. One common method includes the condensation of a pyrimidine derivative with a fluorophenyl compound, followed by a series of reactions including sulfonation, alkylation, and hydrolysis . The final product is obtained by crystallization and purification processes.
Industrial Production Methods
Industrial production of Rosuvastatin (Calcium) typically involves large-scale chemical synthesis using automated systems to ensure consistency and quality. The process includes the preparation of stock solutions, extraction, and purification using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Rosuvastatin (Calcium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of Rosuvastatin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Rosuvastatin (Calcium) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving statin synthesis and modification.
Biology: Studied for its effects on cellular cholesterol metabolism and its role in reducing oxidative stress.
Medicine: Widely used in clinical trials to evaluate its efficacy in reducing cardiovascular events and managing dyslipidemia.
Industry: Employed in the development of fast-dissolving film formulations to enhance bioavailability and therapeutic efficacy .
Wirkmechanismus
Rosuvastatin (Calcium) exerts its effects by inhibiting the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol synthesis. This inhibition leads to a decrease in cholesterol production, an increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, and enhanced clearance of LDL from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
Uniqueness
Rosuvastatin (Calcium) is considered more potent than other statins, with a higher efficacy in reducing LDL cholesterol levels. It also has a longer half-life, allowing for more sustained effects .
Eigenschaften
Molekularformel |
C44H54CaF2N6O12S2 |
|---|---|
Molekulargewicht |
1001.1 g/mol |
IUPAC-Name |
calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |
InChI-Schlüssel |
LALFOYNTGMUKGG-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)


![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)
![(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14802023.png)

![[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14802042.png)


![2-(diethylamino)ethyl 6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802066.png)

